2-azido-N-(4-ethoxyphenyl)acetamide 2-azido-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782358
InChI: InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

2-azido-N-(4-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16782358

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

2-azido-N-(4-ethoxyphenyl)acetamide -

Specification

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name 2-azido-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15)
Standard InChI Key UEKPODXEKCNYSI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

2-Azido-N-(4-ethoxyphenyl)acetamide belongs to the class of azidoacetamides, characterized by the presence of an azide (-N₃) group adjacent to an acetamide backbone. The ethoxy (-OCH₂CH₃) substituent at the para position of the phenyl ring distinguishes it from its methyl and methoxy analogues. The molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 236.23 g/mol.

Comparative Structural Analysis

Key structural differences among related compounds are summarized in Table 1.

Table 1: Structural Comparison of Azidoacetamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent (R)
2-Azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O190.20-CH₃
2-Azido-N-(4-methoxyphenyl)acetamideC₉H₁₀N₄O₂206.20-OCH₃
2-Azido-N-(4-ethoxyphenyl)acetamideC₁₀H₁₂N₄O₂236.23-OCH₂CH₃

The ethoxy group introduces steric and electronic variations compared to smaller substituents. The electron-donating nature of the ethoxy group may influence hydrogen-bonding patterns and crystallographic packing, as observed in the methyl variant’s zigzag chains formed via N–H⋯O interactions .

Synthesis and Purification

While no explicit synthesis protocol for 2-azido-N-(4-ethoxyphenyl)acetamide is documented, its preparation can be extrapolated from methods used for analogous compounds.

General Synthesis Strategy

  • Nucleophilic Substitution: Reacting 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide (NaN₃) in a polar solvent (e.g., ethanol/water) under reflux conditions .

  • Reaction Mechanism: The chloride leaving group is replaced by the azide ion, forming the azidoacetamide product.

  • Purification: Recrystallization from ethanol or column chromatography to isolate pure crystals.

Key Parameters:

  • Temperature: 80°C

  • Reaction Time: 24 hours

  • Yield: ~73% (estimated from methyl analogue)

Crystallographic and Conformational Behavior

The crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals three independent molecules in the asymmetric unit, with varying azido group orientations (N–N–C–C torsion angles: −173.9°, −102.7°, −173.6°) . The ethoxy variant is expected to exhibit similar conformational flexibility, though the bulkier ethoxy group may impose additional steric constraints.

Hydrogen Bonding and Packing

In the methyl derivative, N–H⋯O hydrogen bonds between acetamide groups create zigzag chains along the c-axis . For the ethoxy compound, the ethoxy oxygen could participate in weak C–H⋯O interactions, altering packing motifs.

Reactivity and 1,3-Dipolar Cycloaddition

Azidoacetamides are pivotal in click chemistry, particularly in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. A DFT study of 2-azido-N-(4-diazenylphenyl)acetamide provides insights into regioselectivity trends applicable to the ethoxy variant.

Regioselectivity Analysis

  • Global Reactivity Indices: The azido group acts as a nucleophile (global nucleophilicity index N = 3.05 eV), while terminal alkynes behave as electrophiles (N = 2.84 eV) .

  • Preferred Pathway: The 1,4-triazole product is favored due to interactions between the most nucleophilic azido nitrogen and electrophilic alkyne carbon .

  • Solvent Effects: Calculations in DMSO show reduced activation barriers compared to the gas phase .

Table 2: Thermochemical Data for Cycloaddition Transition States

ProductΔG (kcal/mol)
1,4-Triazole33.5
1,5-Triazole24.1

The ethoxy group’s electron-donating resonance effect may further stabilize transition states, potentially enhancing regioselectivity.

Research Directions and Applications

Critical Knowledge Gaps

  • Experimental crystallographic data for the ethoxy derivative.

  • Kinetic studies of its cycloaddition reactions.

  • Toxicity and stability profiles.

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